Acivicin
Overview
Description
Acivicin is an analog of glutamine and a fermentation product of Streptomyces sviceus . It is an inhibitor of gamma-glutamyl transferase . It interferes with glutamate metabolism and inhibits glutamate-dependent synthesis of enzymes, potentially making it helpful in the treatment of solid tumors .
Synthesis Analysis
Acivicin has been extensively studied for its potential application as an anti-tumor drug . The structure of Acivicin mimics that of the natural amino acid glutamine, which may lead to the inhibition of associated pathways . In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases .
Molecular Structure Analysis
The structure of Acivicin is similar to that of the natural amino acid glutamine . This similarity may lead to the inhibition of associated pathways .
Chemical Reactions Analysis
Acivicin represents a small molecule with a conserved 4-chloroisoxazole motif. This core is electrophilic and reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom .
Scientific Research Applications
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Cancer Treatment
- Field : Oncology
- Application : Acivicin has been explored for its potential application in cancer treatment . It was found to inhibit specific aldehyde dehydrogenases, particularly ALDH4A1 .
- Method : The application of Acivicin in cancer treatment involved the use of functionalized derivatives of Acivicin for activity-based proteomic profiling (ABPP) in intact cancer cells .
- Results : The inhibition of ALDH4A1 activity by Acivicin resulted in a severe inhibition of cell growth, providing an explanation for the cytotoxic effects of Acivicin .
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Combination Therapy
- Field : Pharmacology
- Application : The biochemical pharmacology of Acivicin offers several possibilities for combination therapy with agents whose activity can be potentiated by Acivicin, with agents which can interfere with cellular resistance to Acivicin, and with agents which can lessen the dose-limiting toxicity of Acivicin .
- Method : The method of application in this case would involve combining Acivicin with other agents to potentiate their activity, interfere with cellular resistance, or lessen dose-limiting toxicity .
- Results : The results of such combination therapies would depend on the specific agents used in combination with Acivicin .
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Anti-parasitic Properties
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Glutamine Analog
- Field : Biochemistry
- Application : Acivicin is an analog of glutamine . It interferes with glutamate metabolism and inhibits glutamate dependent synthesis of enzymes .
- Method : The method of application in this case would involve using Acivicin to interfere with glutamate metabolism and inhibit the synthesis of glutamate dependent enzymes .
- Results : The results of such applications would depend on the specific enzymes and metabolic pathways being targeted .
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Inhibitor of Gamma-Glutamyl Transferase
- Field : Enzymology
- Application : Acivicin is an inhibitor of gamma-glutamyl transferase .
- Method : The method of application in this case would involve using Acivicin to inhibit the activity of gamma-glutamyl transferase .
- Results : The results of such applications would depend on the specific effects of gamma-glutamyl transferase inhibition in the biological system being studied .
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Activity-Based Proteomic Profiling
- Field : Proteomics
- Application : Acivicin has been used for activity-based proteomic profiling (ABPP) in intact cancer cells .
- Method : The method of application in this case would involve preparing functionalized derivatives of Acivicin and applying them for ABPP in intact cancer cells .
- Results : Target deconvolution by quantitative mass spectrometry (MS) revealed a preference for specific aldehyde dehydrogenases .
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Inhibition of Glutamine Dependent Amidotransferases
- Field : Biochemistry
- Application : Acivicin is known to inhibit several glutamine dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II and XMP aminase that are involved in purine and pyrimidine metabolism .
- Method : The method of application in this case would involve using Acivicin to inhibit the activity of specific amidotransferases .
- Results : The results of such applications would depend on the specific enzymes and metabolic pathways being targeted .
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Inhibition of γ-Glutamyl Transpeptidase
- Field : Enzymology
- Application : Acivicin has been found to irreversibly inactivate γ-glutamyl transpeptidase .
- Method : The method of application in this case would involve using Acivicin to inhibit the activity of γ-glutamyl transpeptidase .
- Results : The results of such applications would depend on the specific effects of γ-glutamyl transpeptidase inhibition in the biological system being studied .
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Activity-Based Proteomic Profiling
- Field : Proteomics
- Application : Acivicin has been used for activity-based proteomic profiling (ABPP) in intact cancer cells .
- Method : The method of application in this case would involve preparing functionalized derivatives of Acivicin and applying them for ABPP in intact cancer cells .
- Results : Target deconvolution by quantitative mass spectrometry (MS) revealed a preference for specific aldehyde dehydrogenases .
Safety And Hazards
Acivicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .
Future Directions
The causes behind the desired and undesired biological effects of Acivicin have never been elucidated and only limited information about Acivicin-specific targets is available . More research is needed to elucidate the target spectrum of Acivicin in more detail . Future research directions could also include the exploration of its clinical application in cancer treatment .
properties
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIHIJWNYOLBE-OKKQSCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046010 | |
Record name | Acivicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |
Record name | ACIVICIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Acivicin | |
CAS RN |
42228-92-2 | |
Record name | Acivicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acivicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acivicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acivicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIVICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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